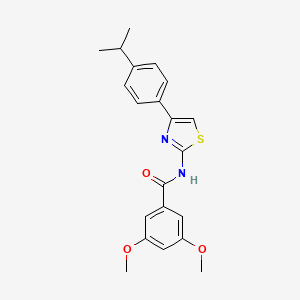

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-13(2)14-5-7-15(8-6-14)19-12-27-21(22-19)23-20(24)16-9-17(25-3)11-18(10-16)26-4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTLEZFPQDUROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves a multi-step process:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-isopropylphenylthioamide and α-bromoacetophenone are commonly used starting materials.

-

Coupling with Dimethoxybenzamide: : The synthesized thiazole derivative is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the thiazole formation and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Thiazole derivatives are known for their antibacterial and antifungal properties, and this compound is no exception. It has been investigated for its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Thiazole derivatives are often explored for their potential in organic electronics and photonics.

Mechanism of Action

The mechanism by which N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide exerts its effects is primarily through interaction with bacterial cell membranes. The compound is believed to disrupt membrane integrity, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-2-yl Benzamide Derivatives

Compounds with thiazole-2-yl benzamide scaffolds exhibit diverse pharmacological and physicochemical properties depending on substituent patterns:

Key Observations :

- Electronic Effects : The 3,5-dimethoxy groups in the target compound contrast with electron-withdrawing substituents (e.g., 3,4-dichloro in 4d), which may reduce electrophilicity at the benzamide carbonyl .

- Solubility: Morpholinomethyl or dimethylaminomethyl groups (e.g., 4d, 4h) enhance water solubility via tertiary amine protonation, whereas the target compound’s isopropylphenyl group may reduce solubility due to increased hydrophobicity .

- Bioactivity : Pyridinyl substituents (e.g., 4d, 4h) are associated with kinase inhibition, suggesting the target compound’s isopropylphenyl group could modulate target selectivity .

Heterocyclic Variations: Triazoles and Isoxazoles

Compounds with alternative heterocycles highlight the significance of core structure on properties:

Key Observations :

- Triazoles : Sulfonyl and halogenated aryl groups (e.g., compound 7) enhance metabolic stability but may increase toxicity risks compared to benzamide-based thiazoles .

- Isoxazoles: Isoxaben’s 2,6-dimethoxybenzamide moiety shares structural similarity with the target compound but demonstrates how heterocycle choice (isoxazole vs. thiazole) dictates application (herbicidal vs.

Physicochemical and Spectral Comparisons

- Melting Points: Thiazole-2-yl benzamides with polar substituents (e.g., 4d: 178–180°C) exhibit higher melting points than nonpolar analogs, suggesting the target compound’s melting point may fall below 170°C due to its hydrophobic isopropylphenyl group .

- IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives (e.g., compounds 7–9) confirms tautomerization, whereas thiazole-2-yl benzamides retain distinct carbonyl signals (~1680 cm⁻¹) .

- Mass Spectrometry : Urea-thiazole hybrids (e.g., 8a–8c, m/z 362–412) have higher molecular weights than the target compound (estimated m/z ~409), reflecting differences in functional group complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,5-dimethoxybenzamide, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves sequential steps:

- Thiazole ring formation : React 4-isopropylphenyl-substituted thioamide precursors with α-halo ketones under basic conditions (e.g., triethylamine in chloroform) .

- Benzamide coupling : Introduce the 3,5-dimethoxybenzoyl moiety via nucleophilic acyl substitution using benzoyl chloride derivatives. Optimize solvent polarity (e.g., dichloromethane) and temperature (20–25°C) to minimize side reactions .

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for isolation .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- NMR spectroscopy : Analyze and NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm) and thiazole ring vibrations (~1500 cm) .

- Mass spectrometry : Use high-resolution MS to validate molecular weight (e.g., calculated m/z for C _{22}N _{3}S: ~382.14) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations over 48–72 hours .

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages using ELISA .

- Antimicrobial activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

- Comparative pharmacokinetics : Assess bioavailability via HPLC after oral/intraperitoneal administration in rodents. Adjust dosing regimens based on half-life (t) and AUC .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma and tissue homogenates .

- Pathway-specific assays : Validate target engagement (e.g., kinase inhibition via Western blot for p-ERK or p-AKT) to reconcile mechanistic discrepancies .

Q. What strategies improve the compound’s selectivity for cancer cells over normal cells?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering methoxy positions). Test selectivity ratios (IC cancer/normal cells) .

- Computational docking : Model interactions with oncogenic targets (e.g., EGFR, PI3K) using AutoDock Vina. Prioritize derivatives with higher binding affinity and lower off-target scores .

Q. How can thermal and photostability be assessed to guide formulation development?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under nitrogen (heating rate: 10°C/min) .

- Photodegradation studies : Expose solid/liquid samples to UV light (254 nm) for 24–72 hours; monitor degradation via HPLC .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months; quantify intact compound using validated chromatographic methods .

Q. What experimental designs address low aqueous solubility for in vivo applications?

- Methodology :

- Solubility enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA). Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC values across different cancer cell lines?

- Methodology :

- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times. Include positive controls (e.g., doxorubicin) .

- Mechanistic profiling : Correlate IC with target expression levels (e.g., qPCR for EGFR or HER2) to identify lineage-specific sensitivities .

Q. Why do some analogs show improved anti-inflammatory activity but reduced anticancer efficacy?

- Methodology :

- Target overlap analysis : Screen analogs against panels of kinases/GPCRs (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Transcriptomic profiling : Perform RNA-seq on treated cells to map pathway activation (e.g., NF-κB vs. apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.